Enhanced Lipophilicity vs. Prototypical Wnt Agonist SKL2001 Drives Membrane Permeability
The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 2.7) compared to the prototypical Wnt agonist SKL2001 (XLogP3-AA = 1.0) [1][2]. This differential is a direct consequence of replacing SKL2001's imidazole-propyl chain with a more hydrophobic quinolin-8-yloxyethyl moiety [2][1]. The ~1.7 unit increase in LogP is a substantial physiochemical change, directly influencing passive membrane permeability, which is a critical determinant of intracellular target engagement for Wnt pathway modulation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | SKL2001 (CAS 909089-13-0): 1.0 |
| Quantified Difference | +1.7 LogP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher LogP indicates superior passive membrane permeability, which is essential for cell-based Wnt reporter assays where the target compound must access intracellular β-catenin degradation complexes.
- [1] PubChem Compound Summary for CID 45505656, '5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide'. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 10302411 (SKL2001). National Center for Biotechnology Information (2026). View Source
